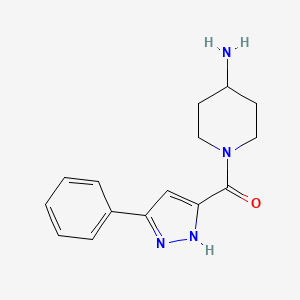

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone

描述

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-(3-phenyl-1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c16-12-6-8-19(9-7-12)15(20)14-10-13(17-18-14)11-4-2-1-3-5-11/h1-5,10,12H,6-9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOMHKHVOQBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Hydrazine and Pyrazolone Intermediates

This approach involves the formation of the pyrazolone core via condensation of phenylhydrazine with suitable ketoesters or diketones, followed by coupling with a piperidine derivative.

Step 1: Formation of 3-phenyl-1H-pyrazol-5-yl derivative

- Phenylhydrazine reacts with a ketoester or α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazolone ring.

- For example, a reaction of phenylhydrazine with ethyl acetoacetate or a similar ketoester under reflux conditions yields the pyrazolone core.

Step 2: Activation of the pyrazolone

- The pyrazolone is often functionalized at the 5-position with a suitable leaving group (e.g., halide or activated ester) to facilitate subsequent coupling.

Step 3: Coupling with the piperidine derivative

- The activated pyrazolone reacts with a 4-aminopiperidine derivative, typically under conditions promoting nucleophilic substitution or amidation.

- This step may involve coupling agents such as EDC, DCC, or carbodiimides to facilitate bond formation.

A patent describes the synthesis of pyrazolyl derivatives via condensation with phenylhydrazine, followed by coupling with piperazine or piperidine derivatives, using acyl chlorides or activated esters as intermediates.

Cyclization Using Phosphorous Oxychloride or Lawesson's Reagent

- The process involves cyclizing precursor compounds with reagents such as phosphorous oxychloride or Lawesson's reagent to form the pyrazolone ring.

- This method is advantageous for producing high-purity pyrazolone intermediates with controlled substitution patterns.

- Starting from a suitable acyl hydrazine derivative, cyclization with phosphorous oxychloride yields the pyrazolone ring.

- The intermediate is then coupled with a piperidine derivative bearing an amino group, often under reflux conditions with coupling agents.

A recent patent details the cyclization of acyl hydrazines with Lawesson's reagent to generate pyrazolone intermediates, which are subsequently deprotected and coupled to form the target compound.

Multi-Step Synthesis via Protected Intermediates

- This approach involves protecting groups to facilitate selective reactions, followed by deprotection and coupling steps.

- For example, starting from protected piperidine derivatives, the pyrazolone core is introduced via nucleophilic attack or acylation, then deprotected to yield the final compound.

- Synthesis of a protected piperidine derivative with an acyl chloride, followed by reaction with phenylhydrazine to form the pyrazolone.

- Subsequent deprotection and coupling with amino groups lead to the final product.

A study reports the use of tert-butoxycarbonyl (Boc) protecting groups on piperidine, with subsequent cyclization and coupling steps to generate complex pyrazolone derivatives.

Summary of Reaction Conditions and Yields

Notes on Optimization and Purity

- Reaction Monitoring: TLC, HPLC, and NMR are employed to monitor reaction progress.

- Purification: Recrystallization from ethanol, toluene, or acetonitrile, or chromatography, ensures high purity.

- Yield Enhancement: Using excess reagents, optimized temperature control, and inert atmospheres improve yields.

化学反应分析

Types of Reactions

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in treating various diseases. Its structural features allow it to interact with biological targets effectively:

- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research has shown that compounds containing the pyrazole structure can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Anticancer Activity : The interaction of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone with specific molecular targets may lead to the development of novel anticancer agents .

Biological Mechanisms

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which can lead to various biological effects. For instance, it may inhibit the activity of kinases involved in cancer progression or inflammatory responses .

Case Studies

Several studies have explored the efficacy of similar compounds derived from pyrazole and piperidine structures:

- Inhibitors of p38 MAP Kinase : A related series of compounds has been identified as selective inhibitors of p38 MAP kinase, crucial in inflammatory responses. The structural insights gained from these studies can inform modifications to enhance potency and selectivity for this compound .

- Optimization for Drug-Like Properties : Research focusing on optimizing the physicochemical properties of pyrazole derivatives has led to compounds with improved oral bioavailability and pharmacokinetics, paving the way for clinical trials .

作用机制

The mechanism of action of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Pyridine-Substituted Methanones

The compound 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone () replaces the 4-aminopiperidine group with a pyridine ring. Biological evaluations of such derivatives often reveal antimicrobial or antitumor activities, though specific data for this compound remain unpublished .

Piperazine and Benzimidazole Derivatives

European Patent EP 1 926 722 B1 () describes (4-Ethyl-piperazin-1-yl)-(2-[4-[...)-methanone, where the 4-aminopiperidine is replaced by a 4-ethylpiperazine. Another analog, [1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone (), substitutes pyrazole with benzimidazole, a bulkier aromatic system. Benzimidazole derivatives are known for protease inhibition but may suffer from reduced solubility .

Thermal Stability and Hydrogen Bonding

The gem-diol and ketone compounds in , such as di(1H-tetrazol-5-yl)methanone oxime, exhibit decomposition temperatures above 247°C due to extensive hydrogen-bonding networks. In contrast, (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone likely has moderate stability, as its 4-aminopiperidine group provides fewer H-bond donors compared to tetrazole-based analogs .

Comparative Data Table

| Compound Name/Structure | Key Substituents | Thermal Stability (°C) | Biological Activity | Evidence ID |

|---|---|---|---|---|

| This compound | 4-Aminopiperidine, 3-phenylpyrazole | Not reported | Hypothesized CNS activity | - |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-...methanone | Pyridine, diphenylpyrazole | Not reported | Antimicrobial (inferred) | |

| di(1H-tetrazol-5-yl)methanone oxime | Tetrazole, oxime | 288.7 | High thermal stability | |

| (4-Ethyl-piperazin-1-yl)-(2-[4-[...)-methanone | 4-Ethylpiperazine | Not reported | Kinase inhibition (patented) | |

| [1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone | Benzimidazole, methylphenyl | Not reported | GPCR modulation (inferred) |

生物活性

Overview

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone, also known by its CAS number 1607174-15-1, is a complex organic compound characterized by the presence of a piperidine ring and a pyrazole ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound has been investigated for various biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1607174-15-1 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with piperidin-4-amine. This reaction is commonly facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives were screened for their inhibition zones against E. coli and S. aureus, revealing promising antimicrobial activity .

Table 1: Antimicrobial Activity Results

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| (4-amino...) | 20 | E. coli |

| (4-amino...) | 18 | S. aureus |

| Control (Streptomycin) | 25 | E. coli |

| Control (DMSO) | 0 | - |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases . The mechanism involves interaction with specific molecular targets that regulate inflammation.

Anticancer Potential

Research into the anticancer properties of pyrazole derivatives has shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. Notably, docking studies suggest that these compounds can bind effectively to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Table 2: Anticancer Activity Overview

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| (4-amino...) | 12.07 | HeLa |

| Control (DMSO) | >100 | - |

Case Studies

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited significant inhibition of cancer cell proliferation with an IC50 value in the low micromolar range, indicating strong potential as an anticancer agent .

In another study focused on anti-inflammatory properties, derivatives were tested on LPS-induced glial inflammation models, demonstrating reduced inflammation markers and suggesting therapeutic potential for neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes. For the pyrazole core, condensation of substituted pyrazoles with aminopiperidine derivatives under nucleophilic acyl substitution conditions is common. For example, nitro group reduction (e.g., using hydrogen gas or sodium borohydride) to form the 4-aminopiperidine moiety is critical; temperature (60–80°C) and pH (neutral to slightly acidic) significantly affect yield and byproduct formation . Purification via column chromatography or recrystallization (e.g., methanol/water) improves purity.

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity, particularly distinguishing pyrazole C5-H (~δ 6.5–7.5 ppm) and piperidine NH2 signals .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen bonding. Monoclinic systems (e.g., P2₁/c) are common for similar compounds, with unit cell parameters a ≈ 6.0–18.7 Å, b ≈ 14.9–18.7 Å .

- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) stretches .

Q. How can researchers screen for biological activity in early-stage studies?

- Methodological Answer :

- Enzyme Assays : Test inhibition of targets like carbonic anhydrase or kinases (IC₅₀ determination) using UV-Vis spectroscopy .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands.

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of intermediates?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., dehalogenated or over-reduced products). For example, chlorination steps may require strict anhydrous conditions to avoid hydrolysis .

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for hydrogenation) to maximize yield. Response surface modeling can pinpoint optimal conditions .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors for enzyme assays).

- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from impurities .

- Structural Confirmation : Re-analyze batches with conflicting data using X-ray crystallography to rule out polymorphic variations .

Q. What computational strategies predict the compound’s reactivity or target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study charge distribution (e.g., nucleophilic pyrazole C5) and reaction pathways .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Focus on hydrogen bonds between the aminopiperidine NH₂ and catalytic residues .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。